3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde
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Overview
Description
3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde is an organic compound with a complex structure, characterized by the presence of a fluorophenoxy group and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde typically involves the reaction of 3-fluorophenol with a suitable benzaldehyde derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the fluorophenoxy group under basic conditions.
Major Products Formed
Oxidation: 3-((3-Fluorophenoxy)methyl)-4-methoxybenzoic acid.
Reduction: 3-((3-Fluorophenoxy)methyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the methoxybenzaldehyde moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Fluorophenoxy)methyl)-3-oxetanecarboxylic acid
- 3-(Phenoxymethyl)-3-oxetanecarboxylic acid
- 4-(3-Fluorophenoxy)piperidine hydrochloride
Uniqueness
3-((3-Fluorophenoxy)methyl)-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13FO3 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-[(3-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 |
InChI Key |
RIEIRZPKYLJMEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)F |
Origin of Product |
United States |
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